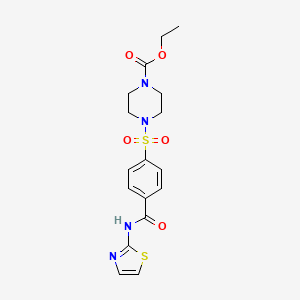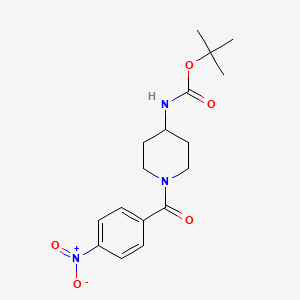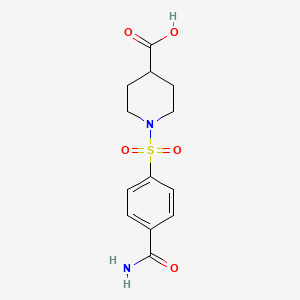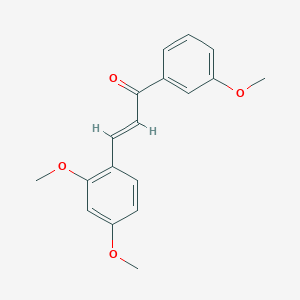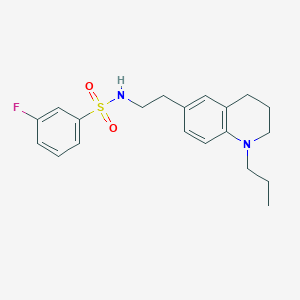![molecular formula C15H24ClN3OS B2882899 1-CYCLOPENTANECARBONYL-4-[(4-METHYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE CAS No. 1327505-54-3](/img/structure/B2882899.png)
1-CYCLOPENTANECARBONYL-4-[(4-METHYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-CYCLOPENTANECARBONYL-4-[(4-METHYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a cyclopentyl group, a piperazine ring, and a thiazole moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Mecanismo De Acción
Target of Action
The primary targets of Cyclopentyl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride are CDK4/cyclin D1 and CDK6/cyclin D1 . These cyclin-dependent kinases (CDKs) play a crucial role in cell cycle regulation, and their dysregulation is often associated with the development of various cancers .
Mode of Action
This compound interacts with its targets by binding to the active sites of CDK4/cyclin D1 and CDK6/cyclin D1 . This binding inhibits the kinase activity of these proteins, leading to cell cycle arrest . The compound also induces protein degradation by recruiting Cereblon .
Biochemical Pathways
The inhibition of CDK4/cyclin D1 and CDK6/cyclin D1 disrupts the cell cycle, specifically at the G1-S transition . This prevents the cell from entering the S phase, where DNA replication occurs, leading to cell cycle arrest and potentially inducing apoptosis .
Pharmacokinetics
The compound’s efficacy suggests that it has suitable absorption, distribution, metabolism, and excretion (adme) properties for its intended use .
Result of Action
The result of the compound’s action is dose-dependent degradation of CDK4 and CDK6, with maximum degradation observed at 0.25uM in Jurkat cells . This leads to selective degradation of CDK4 and CDK6 in Molt4 cells, as observed in proteomics analysis at 5h with 250 nM treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPENTANECARBONYL-4-[(4-METHYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylthiazole with appropriate reagents under controlled conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the thiazole derivative with piperazine in the presence of a suitable catalyst.
Cyclopentyl Group Addition: The cyclopentyl group is then attached to the piperazine-thiazole intermediate through a series of reactions involving cyclopentanone and other reagents.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
1-CYCLOPENTANECARBONYL-4-[(4-METHYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the piperazine ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent like dichloromethane (DCM) at low temperatures.
Reduction: LiAlH4 in anhydrous ether under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted thiazole or piperazine derivatives.
Aplicaciones Científicas De Investigación
1-CYCLOPENTANECARBONYL-4-[(4-METHYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentyl(4-((4-methylpiperazin-1-yl)methyl)piperazin-1-yl)methanone
- Cyclopentyl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone
- Cyclopentyl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone sulfate
Uniqueness
1-CYCLOPENTANECARBONYL-4-[(4-METHYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
cyclopentyl-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS.ClH/c1-12-11-20-14(16-12)10-17-6-8-18(9-7-17)15(19)13-4-2-3-5-13;/h11,13H,2-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCOPDDDOMNBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2882816.png)
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate](/img/structure/B2882818.png)

![N-(3-ethylphenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2882824.png)
![N-[(4-fluorophenyl)methyl]-2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2882825.png)
![N-(2,4-dimethylphenyl)-2-[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2882826.png)
![4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid](/img/structure/B2882828.png)
![6-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-9-methyl-9H-purine](/img/structure/B2882829.png)
![5-(4-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2882830.png)
